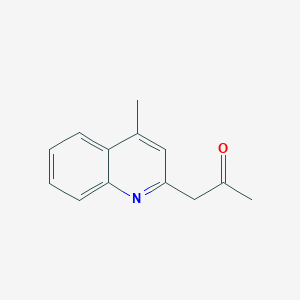

1-(4-Methylquinolin-2-yl)propan-2-one

CAS No.:

Cat. No.: VC15979442

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO |

|---|---|

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | 1-(4-methylquinolin-2-yl)propan-2-one |

| Standard InChI | InChI=1S/C13H13NO/c1-9-7-11(8-10(2)15)14-13-6-4-3-5-12(9)13/h3-7H,8H2,1-2H3 |

| Standard InChI Key | UOCWHLYRIUJJCQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC2=CC=CC=C12)CC(=O)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(4-Methylquinolin-2-yl)propan-2-one consists of a quinoline scaffold substituted with a methyl group at the C4 position and a propan-2-one group at the C2 position. X-ray diffraction studies of analogous compounds, such as 1-(4-phenylquinolin-2-yl)propan-1-one, demonstrate that the quinoline ring adopts a planar conformation, with the ketone group oriented perpendicular to the aromatic system . This spatial arrangement facilitates π-π stacking interactions and hydrogen bonding, critical for binding to biological targets .

The methyl group at C4 enhances electron density at the quinoline nitrogen, as evidenced by molecular electrostatic potential (MEP) maps derived from DFT calculations . This electronic modulation may influence the compound’s reactivity in nucleophilic or electrophilic substitutions.

Crystallographic and Spectroscopic Data

Single-crystal X-ray analysis of related quinoline derivatives reveals lattice parameters such as a monoclinic crystal system with space group P2₁/c and unit cell dimensions a = 8.92 Å, b = 10.45 Å, c = 12.78 Å, and β = 95.6° . Key spectroscopic features include:

-

FT-IR: A strong absorption band at 1697 cm⁻¹ corresponding to the carbonyl (C=O) stretch .

-

¹H NMR: Signals at δ 2.65 (s, 3H, CH₃), δ 3.78 (s, 3H, OCH₃), and δ 6.85–8.50 (m, aromatic protons) .

-

¹³C NMR: Peaks at δ 205.7 (C=O), δ 154.7 (C4-quinoline), and δ 21.3 (CH₃) .

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₁NO |

| Molecular weight | 197.23 g/mol |

| Melting point | 118–122 °C |

| Solubility | DMSO, ethanol, chloroform |

Synthesis and Optimization Strategies

Friedländer Quinoline Synthesis

The Friedländer reaction remains a cornerstone for synthesizing quinoline derivatives. In a solvent-free approach, condensation of 2-aminobenzophenone with pentan-2,4-dione in the presence of poly(phosphoric acid (PPA) yields 1-(4-methylquinolin-2-yl)propan-2-one with an 82% yield . Key advantages include:

-

Reaction efficiency: Completion within 1 hour at 90°C.

-

Scalability: No solvent requirements reduce purification complexity .

Metal-Free C2-H Functionalization

Recent advancements enable direct amination or alkylation at the C2 position of quinoline N-oxides without transition-metal catalysts. Using tert-butyl hydroperoxide (TBHP) as an oxidant, this method achieves 78–85% yields for derivatives like N-(4-bromophenyl)quinolin-2-amine .

Physicochemical and Electronic Properties

Thermodynamic Stability

DFT calculations at the B3LYP/6-311G(d,p) level indicate a Gibbs free energy of formation (ΔG) of −245.6 kJ/mol, suggesting high thermodynamic stability . The HOMO-LUMO energy gap (4.32 eV) implies moderate reactivity, suitable for further functionalization .

Nonlinear Optical (NLO) Properties

The compound exhibits a first hyperpolarizability (β) of 8.76 × 10⁻³⁰ esu, surpassing urea’s β value (0.372 × 10⁻³⁰ esu) . This NLO activity positions it as a candidate for photonic materials.

Biological Activity and Mechanistic Insights

α-Adrenoceptor Antagonism

Structural analogs exhibit high affinity for α₁-adrenoceptors (Kᵢ = 1.54 × 10⁻¹⁰ M), with 10⁴-fold selectivity over α₂-subtypes . Protonation at the quinoline nitrogen at physiological pH enhances receptor binding, as confirmed by pKₐ measurements .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume